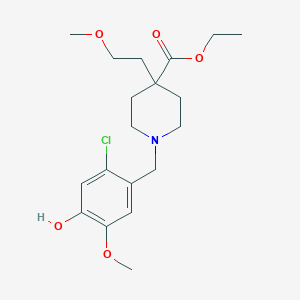![molecular formula C16H23N3O2S B4253979 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B4253979.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea
Übersicht
Beschreibung
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea, also known as THU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. THU is a small molecule inhibitor that targets the protein tyrosine kinase activity of the epidermal growth factor receptor (EGFR) family.
Wirkmechanismus
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the activation of multiple signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of cancer cells without affecting normal cells. However, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea has relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in some contexts. Additionally, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea. One area of interest is the development of more potent analogs of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea that can overcome its limitations in terms of potency and solubility. Another area of interest is the investigation of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea in combination with other cancer treatments, such as immunotherapy, to enhance their efficacy. Finally, further research is needed to fully understand the mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea and its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation has been linked to tumor growth and progression. N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea has been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling pathways and inhibiting cancer cell growth.
Eigenschaften
IUPAC Name |
1-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-15-9-13(17-16(21)18-14-7-4-8-22-14)11-19(15)10-12-5-2-1-3-6-12/h4,7-8,12-13H,1-3,5-6,9-11H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGJGYRYTOKUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4253899.png)
![N-(3-cyanophenyl)-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B4253907.png)
![N-benzyl-6-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B4253916.png)
![2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B4253923.png)
![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}cyclohexanamine](/img/structure/B4253931.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B4253938.png)
![4-(3-fluorobenzyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253945.png)
![8-[6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]quinoline](/img/structure/B4253946.png)
![4-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B4253957.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4253963.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B4253965.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-methoxyacetamide](/img/structure/B4253993.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4254001.png)